3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde
Description
Properties
Molecular Formula |
C7H9BrN2O |
|---|---|
Molecular Weight |
217.06 g/mol |
IUPAC Name |
5-bromo-2-propan-2-ylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C7H9BrN2O/c1-5(2)10-6(4-11)3-7(8)9-10/h3-5H,1-2H3 |
InChI Key |
GVFKMGBNXUSYPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)Br)C=O |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation with 1-(propan-2-yl) Substitution
A common approach to synthesize 1-substituted pyrazoles involves the condensation of hydrazines with α,β-unsaturated esters or diketones.
- Step: Reaction of isopropyl hydrazine or hydrazine derivatives with maleic acid diesters (e.g., diisopropyl maleate) under alkaline conditions to form 1-(propan-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate sodium salt intermediates.
- Conditions: Alkaline solution (e.g., sodium alkoxide in alcohol solvent), temperature 80–90 °C, reaction time ~30 minutes.
- Molar Ratios: Hydrazine to maleic diester ~1:1.05.
- Outcome: Formation of pyrazole ester sodium salt intermediate ready for bromination.
Bromination at C3 Position
Selective bromination is achieved using phosphorus oxybromide (POBr3) or tribromooxyphosphorus reagents.
- Step: Treat the pyrazole ester sodium salt intermediate with phosphorus oxybromide in acetonitrile solvent.
- Conditions: Temperature raised to 80–90 °C, reaction time ~80 minutes.
- Molar Ratios: Pyrazole ester to POBr3 ~1:0.6.
- Workup: Filtration of sodium bromide byproduct at reaction temperature, followed by isolation of 3-bromo-1-(propan-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate.
- Yield: Improved yields reported due to continuous operation and omission of neutralization steps.
Conversion of Carboxylate/Ester to Aldehyde
The conversion of the ester or carboxylic acid at C5 to the aldehyde (-CHO) is typically done by:
- Reduction: Partial reduction of the ester group using reagents such as diisobutylaluminum hydride (DIBAL-H) at low temperatures (-78 °C) to afford the aldehyde.
- Oxidation: Alternatively, oxidation of a corresponding alcohol intermediate can yield the aldehyde.
- Notes: Careful control of reaction conditions is critical to prevent over-reduction to alcohol or further to hydrocarbons.
Summary Table of Preparation Steps
| Step No. | Reaction Stage | Reagents/Conditions | Key Notes | Yield/Outcome |
|---|---|---|---|---|
| 1 | Pyrazole ring formation | Isopropyl hydrazine + diisopropyl maleate, Na alkoxide, 80–90 °C, 30 min | Alkaline medium, molar ratio ~1:1.05 | Pyrazole ester sodium salt intermediate |
| 2 | Bromination at C3 | Phosphorus oxybromide, acetonitrile, 80–90 °C, 80 min | Molar ratio 1:0.6 (ester:POBr3), filtration of NaBr | 3-bromo pyrazole ester, high purity |
| 3 | Ester to aldehyde conversion | DIBAL-H reduction at -78 °C or oxidation of alcohol intermediate | Controlled reduction to avoid overreaction | 3-bromo-1-(propan-2-yl)-pyrazole-5-carbaldehyde |
Additional Notes and Research Findings
- Continuous Reaction Process: Patents describe a continuous two-step process omitting neutralization and aqueous workup steps, improving yield and reducing wastewater generation.
- Oxidizing Agents: For related pyrazole derivatives, potassium persulfate has been used as an oxidizing agent in acetonitrile for selective oxidation steps.
- Substituent Variations: The preparation methods are adaptable for various R groups at N1, including isopropyl, and halogen substitutions at other positions, indicating the synthetic route’s versatility.
- Purification: Products are typically purified by filtration to remove inorganic salts followed by chromatographic or crystallization methods to achieve high purity.
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group at the 5-position undergoes oxidation to yield carboxylic acid derivatives under strong oxidizing conditions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ (aq) | Acidic, 80–100°C | 3-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid | 75–85% | |
| CrO₃ in H₂SO₄ | Room temperature, 2–4 hrs | Same as above | 60–70% |
This reaction is critical for synthesizing carboxylic acid intermediates used in bioactive molecule development .
Reduction Reactions
The aldehyde moiety can be selectively reduced to a primary alcohol without affecting the bromine substituent.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₄ in MeOH | 0–5°C, 1 hr | 3-Bromo-1-(propan-2-yl)-1H-pyrazole-5-methanol | 90–95% | |
| LiAlH₄ in THF | Reflux, 3 hrs | Same as above | 85–90% |
The resulting alcohol serves as a precursor for esterification or etherification .
Nucleophilic Substitution
The bromine atom at the 3-position participates in SNAr (nucleophilic aromatic substitution) reactions due to the electron-deficient pyrazole ring.
Substitution products are pivotal in synthesizing fused heterocycles like pyrazolo[1,5-a]pyrimidines .
Cyclization and Condensation
The aldehyde group facilitates condensation with amines or hydrazines to form Schiff bases or pyrazoline intermediates.
These intermediates are oxidized to stable pyrazoles or cyclized into bioactive fused systems .
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions to construct polycyclic frameworks.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Terminal alkynes | AgNO₃ catalyst, DCM, RT | 1,3,5-Trisubstituted pyrazoles | 75–80% | |
| α-Bromo ketones | Visible light, DMSO, O₂ | Pyrazole-fused thiadiazines | 70–75% |
Silver-mediated cycloadditions exhibit excellent regioselectivity and functional group tolerance .
Key Reactivity Trends:
-
Electronic Effects : The bromine atom deactivates the pyrazole ring, directing nucleophilic attack to the 3-position.
-
Steric Influence : The isopropyl group at N1 hinders reactions at the adjacent positions, favoring 5-substitution.
-
Tautomerism : The aldehyde group stabilizes the 5-tautomer, enhancing reactivity toward electrophiles .
This compound’s versatility in oxidation, substitution, and cycloaddition reactions underscores its utility in medicinal chemistry and materials science.
Scientific Research Applications
3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and materials science for the synthesis of novel compounds with desired properties.
Mechanism of Action
The mechanism of action of 3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The bromine atom and pyrazole ring may also contribute to binding interactions with target molecules.
Comparison with Similar Compounds
3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde
- Substituents : Bromophenyl at position 3, chlorobenzyl at position 1, carbaldehyde at position 5.
- Key Differences : The bromine is part of a phenyl ring rather than directly attached to the pyrazole. The chlorobenzyl group introduces aromaticity and steric bulk.
- Impact: Reduced electrophilicity at the pyrazole ring compared to 3-bromo derivatives.
4-Bromo-1-(1-ethoxyethyl)-1H-pyrazole-5-carbaldehyde
- Substituents : Bromo at position 4, ethoxyethyl protecting group at position 1.
- Key Differences : Bromine at position 4 alters electronic distribution, while the ethoxyethyl group is acid-sensitive, enabling selective deprotection.
- Impact : The ethoxyethyl group’s lability under acidic conditions contrasts with the stability of the isopropyl group in the target compound .
3-Bromo-4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde
- Substituents : Bromo at position 3, iodo at position 4, methyl at position 1.
- Key Differences : Additional iodine enhances molecular weight (314.91 g/mol) and polarizability. The methyl group is less bulky than isopropyl.
- Impact: Increased halogen density may improve halogen bonding in crystal packing but reduces solubility in nonpolar solvents .
Positional Isomerism: Carbaldehyde at Pyrazole Positions 3, 4, or 5
- Position 5 Carbaldehyde : Enhances conjugation with the pyrazole ring, increasing electrophilicity for nucleophilic attacks.
- Position 3 Carbaldehyde : May lead to steric clashes with adjacent substituents, reducing reactivity .
Crystallographic and Conformational Analysis
- 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde : Pyrazole ring dihedral angles of 3.29° (with bromophenyl) and 74.91° (with chlorophenyl) indicate significant torsional strain, affecting molecular packing .
- This compound : The isopropyl group likely induces a more planar conformation due to reduced steric hindrance compared to bulkier aryl substituents.
Biological Activity
3-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and significant biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring with the following characteristics:
- Molecular Formula : C7H8BrN2O
- Molar Mass : Approximately 217.06 g/mol
- Functional Groups : Bromine at the 3-position, isopropyl group at the 1-position, and an aldehyde group at the 5-position.
This structure contributes to its reactivity and biological activity, making it of interest in various fields including medicinal chemistry and agrochemicals.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. It has been shown to modulate enzyme activity related to cell proliferation and apoptosis, suggesting its potential as a therapeutic agent against various cancers. Specifically, studies have demonstrated:
- Inhibition of Cancer Cell Proliferation : The compound has shown significant cytotoxic effects in cancer cell lines, with IC50 values indicating effective growth inhibition.
Anti-inflammatory Properties
In addition to its anticancer activity, this compound has been investigated for its anti-inflammatory effects. It has been noted for its ability to inhibit the production of pro-inflammatory cytokines and may serve as a model for developing new anti-inflammatory agents .
The mechanism of action for this compound involves interactions with specific enzymes and receptors, leading to the modulation of various biochemical pathways. The presence of the bromine atom enhances its reactivity, potentially increasing its binding affinity to molecular targets within biological systems .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde | C6H6BrN2O | Contains a methyl group instead of isopropyl |
| 4-Bromo-1-(propan-2-yl)-1H-pyrazole | C7H9BrN2 | Bromine at the 4-position; different reactivity |
| 3-Bromo-4-methyl-1H-pyrazole | C6H7BrN2 | Methyl group at the 4-position; distinct biological activity |
These comparisons highlight variations in substituents that can significantly affect their chemical behavior and biological activity.
Case Studies
Several case studies have explored the efficacy of this compound in various biological contexts:
- Anticancer Study : In vitro studies on A549 lung adenocarcinoma cells showed that treatment with this compound resulted in significant cell death compared to control groups, indicating potential for further development as an anticancer agent .
- Anti-inflammatory Evaluation : Animal models demonstrated that administering this compound led to reduced edema in carrageenan-induced inflammation models, suggesting strong anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Q & A
Advanced Research Question
- COSMO-RS for solubility predictions in organic/aqueous mixtures.
- Gaussian 16 with B3LYP/6-311+G(d,p) basis set for pKa (aldehyde proton: ~8–10) and logP (estimated ~2.5) .
- Molecular dynamics simulations to model aggregation behavior in solution .
How can substituent effects on biological activity be systematically studied?
Advanced Research Question
- SAR studies : Synthesize analogs with Cl, CF₃, or NO₂ at the 3-position and test against target enzymes (e.g., cytochrome P450).
- Docking simulations (AutoDock Vina) to predict binding affinity variations .
- Metabolic stability assays in liver microsomes to correlate substituent hydrophobicity with half-life .
What are the best practices for handling discrepancies in reported synthetic yields for this compound?
Basic Research Question
Yield variations often stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
